molecular formula C15H10Cl2N4S B15082624 4-(benzylideneamino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

4-(benzylideneamino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15082624
M. Wt: 349.2 g/mol
InChI Key: CMFFJLWRCKJZJH-GIJQJNRQSA-N
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Description

4-(benzylideneamino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its triazole ring, which is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylideneamino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2,4-dichlorophenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding hydrazinecarbodithioate. This intermediate is then cyclized with hydrazine hydrate to yield the triazole ring. The final step involves the condensation of the triazole with benzaldehyde to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-(benzylideneamino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

4-(benzylideneamino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes.

Mechanism of Action

The mechanism of action of 4-(benzylideneamino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole ring and thiol group. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the dichlorophenyl group.

    4-(benzylideneamino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Similar structure with only one chlorine atom on the phenyl ring.

Uniqueness

4-(benzylideneamino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets that may not be possible with similar compounds .

Properties

Molecular Formula

C15H10Cl2N4S

Molecular Weight

349.2 g/mol

IUPAC Name

4-[(E)-benzylideneamino]-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10Cl2N4S/c16-11-6-7-12(13(17)8-11)14-19-20-15(22)21(14)18-9-10-4-2-1-3-5-10/h1-9H,(H,20,22)/b18-9+

InChI Key

CMFFJLWRCKJZJH-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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